molecular formula C6H7BrN2 B13037975 6-(Bromomethyl)pyridin-3-amine

6-(Bromomethyl)pyridin-3-amine

Cat. No.: B13037975
M. Wt: 187.04 g/mol
InChI Key: BMKXWKIOAXMRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)pyridin-3-amine (IUPAC name: 6-(bromomethyl)pyridin-3-amine) is a pyridine derivative featuring a bromomethyl (-CH₂Br) substituent at position 6 and an amine (-NH₂) group at position 3. This compound is structurally significant due to its reactive bromomethyl group, which serves as a versatile handle for nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

6-(bromomethyl)pyridin-3-amine

InChI

InChI=1S/C6H7BrN2/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,8H2

InChI Key

BMKXWKIOAXMRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)pyridin-3-amine typically involves the bromination of 3-aminopyridine. One common method is the reaction of 3-aminopyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6th position .

Industrial Production Methods: Industrial production of 6-(Bromomethyl)pyridin-3-amine may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Bromomethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)pyridin-3-amine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Methylpyridin-3-amine -CH₃ C₆H₈N₂ 108.14 Electron-donating methyl group; stabilizes crystal packing via N–H···N H-bonds
6-Bromopyridin-3-amine -Br C₅H₅BrN₂ 173.01 Electron-withdrawing bromo group; reduces amine basicity; participates in cross-coupling reactions
6-(Bromomethyl)pyridin-3-amine -CH₂Br C₆H₇BrN₂ 187.04 Reactive bromomethyl group; high potential for alkylation and functionalization (inferred from analogs)
6-Methoxypyridin-3-amine -OCH₃ C₆H₈N₂O 124.14 Electron-donating methoxy group; increases amine basicity and solubility
2-Bromo-6-fluoropyridin-3-amine -Br (pos. 2), -F (pos. 6) C₅H₄BrFN₂ 190.00 Halogenated derivatives; fluorine enhances electronegativity and metabolic stability

Key Observations:

  • Electronic Effects : The bromomethyl group (-CH₂Br) combines the electron-withdrawing nature of bromine with the flexibility of a methyl spacer, enhancing reactivity compared to direct bromo substitution (-Br) .
  • Reactivity : Bromomethyl derivatives are superior leaving groups in nucleophilic substitutions (e.g., Suzuki coupling or alkylation) compared to methyl or methoxy groups .
  • Crystallinity : Methyl and methoxy substituents promote intermolecular hydrogen bonding, as seen in 6-Methylpyridin-3-amine’s crystal structure , whereas bromo groups may disrupt packing due to steric and electronic effects.

Research Findings and Data Tables

Physicochemical Properties

Property 6-Methylpyridin-3-amine 6-Bromopyridin-3-amine 6-(Bromomethyl)pyridin-3-amine (Inferred)
Melting Point Not reported Not reported Likely lower than methyl analog due to -CH₂Br flexibility
Solubility Soluble in methanol, CH₂Cl₂ Moderate in polar solvents Higher lipophilicity than bromo analog
Hydrogen Bonding N–H···N interactions dominate Reduced due to bromo’s steric hindrance Likely weaker than methyl analog

Biological Activity

6-(Bromomethyl)pyridin-3-amine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.

  • Molecular Formula : C7H8BrN
  • Molecular Weight : 202.05 g/mol
  • IUPAC Name : 6-(Bromomethyl)pyridin-3-amine

Biological Activity Overview

Research indicates that 6-(Bromomethyl)pyridin-3-amine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mode of action often involves disrupting bacterial cell walls or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that 6-(Bromomethyl)pyridin-3-amine may inhibit cancer cell proliferation. Mechanistic studies indicate that it could induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial for developing new therapeutic agents.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-(Bromomethyl)pyridin-3-amine. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In a separate study focused on cancer cell lines, 6-(Bromomethyl)pyridin-3-amine was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC50 value of approximately 25 µM for MCF-7 cells, indicating a moderate level of cytotoxicity .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The biological activity of 6-(Bromomethyl)pyridin-3-amine can be attributed to its structural features, which allow it to interact with various biological targets:

  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : It has been suggested that this compound can act as an inhibitor for certain kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.